2-[(4-Aminopiperidin-1-yl)methyl]phenol
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H18N2O/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15/h1-4,11,15H,5-9,13H2 |
InChI Key |
VUMIPUSPWRQJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Magnolol Analogues
The compound 5,5′-diallyl-3-((4-aminopiperidin-1-yl)methyl)-[1,1′-biphenyl]-2,2′-diol (Figure 3c in ) shares the 4-aminopiperidinylmethylphenol motif but incorporates a biphenyl scaffold. Key differences include:
- Bioactivity: The biphenyl analog exhibits enhanced anticancer activity compared to magnolol (a natural phenolic compound), attributed to improved interaction with multiple signaling pathways (e.g., PI3K/Akt/mTOR) due to the 4-aminopiperidine group .
- Synthetic Complexity: The biphenyl derivative requires multi-step synthesis involving Ullmann coupling, whereas simpler phenolic derivatives like 2-[(4-aminopiperidin-1-yl)methyl]phenol may be synthesized via reductive amination .
Kinase Inhibitors
BMS-901715 () contains a 4-aminopiperidinylmethylphenol subunit linked to a pyrrolotriazine core. Key comparisons:
- Target Selectivity: BMS-901715 is a potent AAK1 kinase inhibitor (IC₅₀ = 2 nM), whereas simpler phenolic analogs may lack kinase specificity due to reduced steric bulk and hydrogen-bonding networks .
- Physicochemical Properties: BMS-901715’s molecular weight (MW = 476.5 g/mol) and polar surface area (PSA = 125 Ų) exceed those of this compound (MW ≈ 250 g/mol, PSA ≈ 70 Ų), impacting bioavailability and blood-brain barrier penetration .
Piperidine-Containing Anticancer Agents
Compounds such as 1-cyclobutyl-1,2,3,6-tetrahydropyridin-4-yl derivatives () and 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol () highlight the role of piperidine modifications:
- Substituent Effects: Replacing the 4-amino group in this compound with methylpiperazine (as in ) reduces basicity (pKa ~7.5 vs. ~9.0 for 4-aminopiperidine), altering pharmacokinetics and target engagement .
- Crystallographic Data: The compound in forms hydrogen-bonded dimers via phenolic -OH and piperazine N-H groups, suggesting similar intermolecular interactions for this compound could influence crystal packing and stability .
Physicochemical and Pharmacological Data
Key Research Findings
- Synthetic Accessibility: 4-Aminopiperidine derivatives are typically synthesized via reductive amination of ketones with 4-aminopiperidine, yielding moderate to high purity (67–81% yields) .
- Toxicity Considerations: Related piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive toxicological data, necessitating caution in preclinical studies .
- Structural Versatility: The 4-aminopiperidine group’s conformational flexibility enables tailored interactions with hydrophobic pockets in proteins, as seen in kinase inhibitors and anticancer agents .
Preparation Methods
Aminoalkylation of Phenols
A common method for synthesizing 2-[(4-Aminopiperidin-1-yl)methyl]phenol involves the aminoalkylation of phenolic compounds. This process typically uses imines derived from aldehydes and amines.
- Reagents : An amine (e.g., 4-aminopiperidine) and an aldehyde (e.g., benzaldehyde) are reacted to form an imine.
- Reaction : The imine is then reacted with phenol under heating conditions (often around 80°C).
- Yield : This method can yield products in good to high yields (40%-97%) depending on the substituents on the phenol and the reaction conditions used.
Table 1: Yields from Aminoalkylation Reactions
| Reaction Conditions | Yield (%) |
|---|---|
| Phenol + Imine at 80°C | 40 - 97 |
| Substituted Benzaldehydes | Varies |
Condensation Reactions
Condensation reactions are another pathway for synthesizing this compound. These reactions often involve the direct coupling of phenolic compounds with piperidine derivatives.
- Reagents : A phenolic compound is mixed with a piperidine derivative.
- Catalysis : The reaction may require a catalyst or specific temperature conditions to proceed efficiently.
- Outcomes : The resulting compounds can be purified through crystallization or chromatography.
Mechanochemical Approaches
Recent advancements have introduced mechanochemical methods that utilize mechanical energy to drive chemical reactions, offering several advantages over traditional methods.
- Milling : The reactants (e.g., phenols and piperidine derivatives) are subjected to milling.
- Reaction Conditions : This approach can dramatically reduce reaction times and improve yields while minimizing solvent use.
- Results : Studies have shown that mechanochemical synthesis can lead to higher purity products with reduced side reactions compared to classical methods.
Solvent-Free Methods
Solvent-free synthesis has gained attention for its environmental benefits and simplicity.
- Direct Mixing : Reactants are mixed directly without solvents, often under heat.
- Efficiency : This method simplifies the workup process and reduces waste, yielding products efficiently.
- Yields : Similar high yields (up to 97%) have been reported using this approach, particularly when optimizing reaction conditions.
Comparative Analysis of Preparation Methods
To better understand the efficiency and practicality of these methods, a comparative analysis is presented below.
| Method | Yield Range (%) | Reaction Time | Solvent Use | Purity Level |
|---|---|---|---|---|
| Aminoalkylation | 40 - 97 | 30 - 120 min | Yes | Moderate |
| Condensation | Variable | Varies | Yes | High |
| Mechanochemical | Up to 90 | Reduced significantly | Minimal | High |
| Solvent-Free | Up to 97 | Short (30 - 60 min) | None | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[(4-Aminopiperidin-1-yl)methyl]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. For example, the Petasis reaction (a three-component coupling of amines, carbonyl compounds, and boronic acids) is a robust method for introducing the aminopiperidine moiety . Reaction conditions such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (25–80°C), and catalyst choice (e.g., NaBH₃CN for reductive amination) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization is recommended to isolate the target compound .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., phenolic O-H stretch at ~3200–3500 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 235.18) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions between phenol and piperidine groups) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Hygroscopicity Tests : Monitor mass changes under controlled humidity (e.g., 40–80% RH).
- Light Sensitivity : Expose to UV-vis light and track degradation via HPLC. Store in amber vials at –20°C under inert atmosphere (N₂ or Ar) for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered solvent molecules or ambiguous hydrogen-bonding patterns?
- Methodological Answer :
- SHELXL Refinement : Use PART commands to model disordered solvent molecules and apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .
- Hydrogen-Bond Analysis : Apply graph-set notation (e.g., S(6) motifs for intramolecular H-bonds) to classify interactions. Software like Mercury or OLEX2 can visualize and quantify H-bond networks .
- Twinned Data Handling : For twinned crystals, use the HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
Q. How can computational methods (e.g., DFT) complement experimental data in predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with X-ray data to validate accuracy .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess aggregation tendencies or solvent interactions.
- Docking Studies : Model binding to biological targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina or Schrödinger Suite .
Q. What experimental approaches address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) with varying concentrations (1 nM–100 µM) to confirm IC₅₀ values.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Structural Analog Comparison : Synthesize and test para- vs. ortho-substituted analogs (e.g., 4-aminophenyl vs. 2-aminophenyl derivatives) to isolate positional effects .
Safety and Handling Considerations
Q. How should researchers mitigate risks when handling this compound, given limited toxicological data?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
- Waste Disposal : Neutralize with dilute HCl (for amine groups) before disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
